molecular formula C15H8Cl3IN2O3S B13937771 3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-44-8

3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13937771
CAS No.: 586391-44-8
M. Wt: 529.6 g/mol
InChI Key: RITSVEGZFATPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoic acid derivatives followed by iodination and subsequent coupling reactions to introduce the carbamothioylamino group. The reaction conditions often require the use of solvents like dimethylformamide and catalysts such as thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and iodination processes, followed by purification steps such as recrystallization and chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Thionyl Chloride: For chlorination reactions.

    Iodine: For iodination reactions.

    Dimethylformamide: As a solvent for various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of halogenated derivatives, while coupling reactions can produce more complex organic molecules .

Scientific Research Applications

3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms and functional groups allows it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of halogen atoms and the carbamothioylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

586391-44-8

Molecular Formula

C15H8Cl3IN2O3S

Molecular Weight

529.6 g/mol

IUPAC Name

3,5-dichloro-2-[(2-chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H8Cl3IN2O3S/c16-6-3-9(14(23)24)12(11(18)4-6)20-15(25)21-13(22)8-5-7(19)1-2-10(8)17/h1-5H,(H,23,24)(H2,20,21,22,25)

InChI Key

RITSVEGZFATPEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)NC(=S)NC2=C(C=C(C=C2Cl)Cl)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.